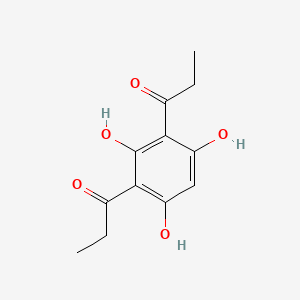
1-Propanone, 1,1'-(2,4,6-trihydroxy-m-phenylene)di-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanone, 1,1’-(2,4,6-trihydroxy-m-phenylene)di- is a chemical compound with the molecular formula C12H14O5. It is also known as dipropionyl phloroglucinol. This compound is characterized by its aromatic ring structure with three hydroxyl groups and two propanone groups attached to the meta positions of the phenylene ring. It has a melting point of 152-154°C .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Propanone, 1,1’-(2,4,6-trihydroxy-m-phenylene)di- can be synthesized through the reaction of phloroglucinol with propionyl chloride in the presence of a base such as pyridine. The reaction typically involves the following steps:
- Dissolve phloroglucinol in a suitable solvent like dichloromethane.
- Add propionyl chloride dropwise to the solution while maintaining the temperature at around 0°C.
- Add pyridine to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization from an appropriate solvent .
Industrial Production Methods: The industrial production of 1-Propanone, 1,1’-(2,4,6-trihydroxy-m-phenylene)di- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-Propanone, 1,1’-(2,4,6-trihydroxy-m-phenylene)di- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1-Propanone, 1,1’-(2,4,6-trihydroxy-m-phenylene)di- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the production of dyes, pigments, and other chemical intermediates.
Mecanismo De Acción
The mechanism of action of 1-Propanone, 1,1’-(2,4,6-trihydroxy-m-phenylene)di- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby reducing oxidative stress.
Enzyme Inhibition: The compound can inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
Cell Signaling: The compound can modulate cell signaling pathways, potentially leading to anticancer effects.
Comparación Con Compuestos Similares
1-Propanone, 1,1’-(2,4,6-trihydroxy-m-phenylene)di- can be compared with other similar compounds such as:
Phloroglucinol: Lacks the propanone groups but has similar hydroxyl group arrangement.
1,1’-(2,4,6-Trihydroxy-m-phenylene)di-1-butanone: Similar structure but with butanone groups instead of propanone groups.
2,4-Dipropionyl-phloroglucinol: Similar structure but with different substitution patterns.
These comparisons highlight the unique structural features and reactivity of 1-Propanone, 1,1’-(2,4,6-trihydroxy-m-phenylene)di-, making it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
3145-11-7 |
|---|---|
Fórmula molecular |
C12H14O5 |
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
1-(2,4,6-trihydroxy-3-propanoylphenyl)propan-1-one |
InChI |
InChI=1S/C12H14O5/c1-3-6(13)10-8(15)5-9(16)11(12(10)17)7(14)4-2/h5,15-17H,3-4H2,1-2H3 |
Clave InChI |
MAULNQUCMOQLDU-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(C(=C(C=C1O)O)C(=O)CC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


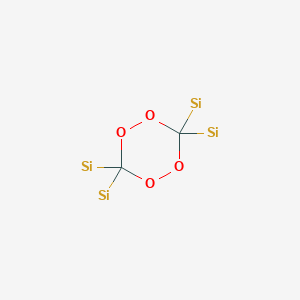
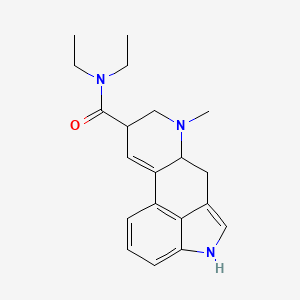
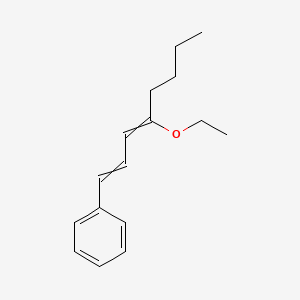
![Prop-2-enyl 1-(3-acetylphenyl)-2-aminopyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B14173409.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(4-methyl-1-piperazinyl)-1-(phenylsulfonyl)-](/img/structure/B14173411.png)
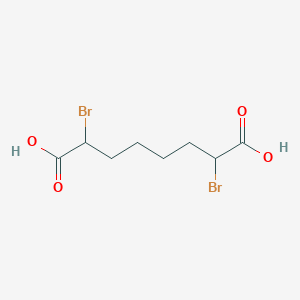
![[(Dioxo-lambda~6~-sulfanylidene)methyl]cyclopropane](/img/structure/B14173419.png)
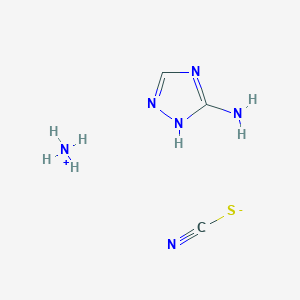
![N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B14173431.png)
![1-(2,3-dimethoxyphenyl)-N-[4-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-1-piperazinyl]methanimine](/img/structure/B14173442.png)
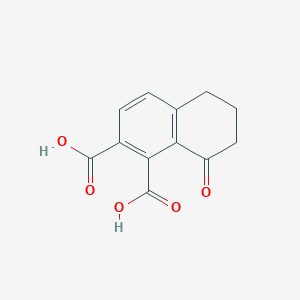
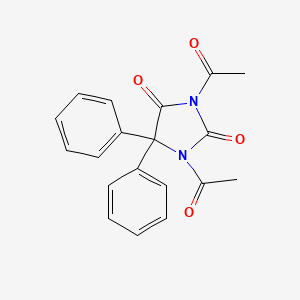
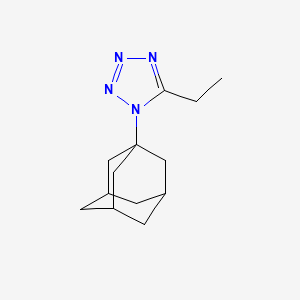
![1,2-Benzenediol, 3-[(E)-((4-bromophenyl)imino)methyl]-](/img/structure/B14173470.png)
